![molecular formula C21H21ClN4O2S B282599 N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, also known as CDK2 inhibitor, is a chemical compound that has been studied for its potential applications in cancer treatment. This compound has been found to have a selective inhibitory effect on cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell division and proliferation.
Mechanism of Action
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor binds to the ATP-binding site of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide and inhibits its kinase activity. This prevents the phosphorylation of retinoblastoma protein (Rb), which is necessary for the transition from G1 to S phase of the cell cycle. Without phosphorylation of Rb, the cell cycle is arrested at the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, with minimal inhibition of other CDKs. It has also been found to have good pharmacokinetic properties, including high solubility and bioavailability. In animal studies, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been shown to have anti-tumor activity and to enhance the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor is its selectivity for N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which reduces the risk of off-target effects. However, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has a relatively short half-life, which may limit its effectiveness in vivo. In addition, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor. One direction is to develop more potent and selective N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitors with longer half-lives and lower toxicity. Another direction is to investigate the combination of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor with other targeted therapies or immunotherapies for cancer treatment. Finally, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor may also have potential applications in other diseases, such as viral infections and neurodegenerative diseases, which warrant further investigation.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor involves a multi-step process that includes the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form an intermediate product, which is then reacted with 4-(dimethylamino)benzaldehyde to produce the final product. The yield of this synthesis method is approximately 40%, and the purity of the product can be verified using NMR and HPLC analysis.
Scientific Research Applications
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which is overexpressed in many types of cancer cells. By inhibiting N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor can prevent cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis. N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
Molecular Formula |
C21H21ClN4O2S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H21ClN4O2S/c1-25(2)17-10-4-14(5-11-17)12-18-20(28)26(3)21(24-18)29-13-19(27)23-16-8-6-15(22)7-9-16/h4-12H,13H2,1-3H3,(H,23,27)/b18-12+ |
InChI Key |
CAIBCSUBZGGOFO-LDADJPATSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
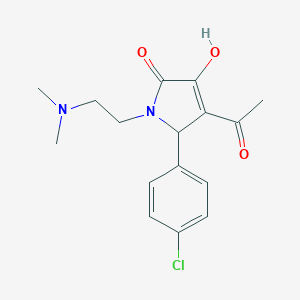
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)

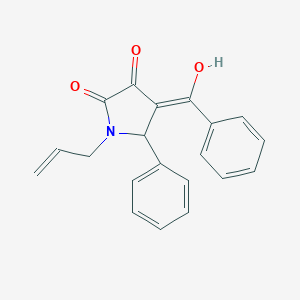
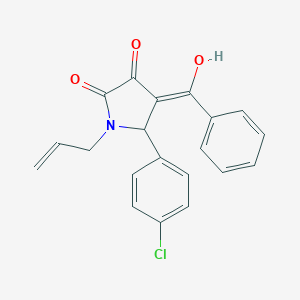
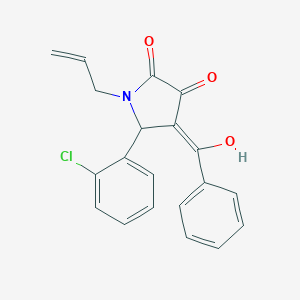
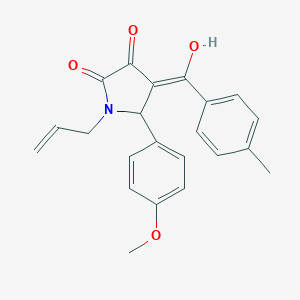
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)